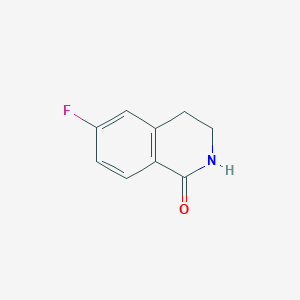

6-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Descripción

The compound 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one belongs to the class of dihydroisoquinolinones, which are heterocyclic organic molecules recognized for their versatile applications in synthetic and medicinal chemistry. The introduction of a fluorine atom at the 6-position of the dihydroisoquinolinone scaffold can significantly alter its electronic properties, lipophilicity, and metabolic stability, making it an attractive subject for research and development.

Structure

3D Structure

Propiedades

IUPAC Name |

6-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYARJVVFMRVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443942 | |

| Record name | 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214045-84-8 | |

| Record name | 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Fluoro 3,4 Dihydro 2h Isoquinolin 1 One and Its Analogs

Established Synthetic Pathways to the 3,4-Dihydroisoquinolin-1-one Core

The construction of the 3,4-dihydroisoquinolin-1-one skeleton can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of 3,4-dihydroisoquinolin-1-ones. This approach typically involves the cyclization of a pre-functionalized phenethylamine (B48288) derivative. Common precursors include carbamates, ureas, thioureas, isocyanates, and azidoamides. researchgate.netkthmcollege.ac.in The cyclization is often promoted by strong acids such as polyphosphoric acid (PPA), triflic acid (Tf₂O), or phosphorus pentachloride (PCl₅). kthmcollege.ac.in The choice of acid and reaction conditions is crucial, as the acid strength can significantly influence the cyclization of substrates like carbamates. kthmcollege.ac.in

For instance, the intramolecular Friedel-Crafts type cyclization of N-Boc-phenethylamines can yield the desired dihydroisoquinolinone core. This method's efficiency can be influenced by the substituents on the aromatic ring.

Carbonylation and Carbomylation Reactions

Carbonylation and carbomylation reactions provide a direct route to the lactam functionality of the dihydroisoquinolin-1-one core. These methods often utilize transition metal catalysts, such as palladium, to facilitate the insertion of a carbonyl group. researchgate.netkthmcollege.ac.in

One approach involves the palladium-catalyzed carbonylation of 2-(iodoaryl)malonates with N-tosylimines. kthmcollege.ac.in Another strategy is the palladium-catalyzed carbamoylation of aryl halides, where an intramolecular reaction of the resulting amide leads to the formation of the 3,4-dihydroisoquinolin-1-one. kthmcollege.ac.in Furthermore, palladium(II)-catalyzed direct carbonylation of arylethylamines in the presence of an oxidant like copper(II) acetate (B1210297) and a carbon monoxide atmosphere has been successfully employed. kthmcollege.ac.in

Metal-Catalyzed Protocols, Including C-H Activation

Modern synthetic chemistry has increasingly turned to metal-catalyzed reactions, particularly those involving C-H activation, for the efficient construction of heterocyclic systems. researchgate.net Rhodium, palladium, and cobalt catalysts have been prominent in the synthesis of 3,4-dihydroisoquinolin-1-ones. organic-chemistry.org

A notable example is the Rh(III)-catalyzed [4+2] cycloaddition of feedstock gases with benzamides through C-H activation, which furnishes a variety of 3,4-dihydroisoquinolin-ones in good yields. organic-chemistry.org Similarly, cobalt(III) complexes with chiral cyclopentadienyl (B1206354) ligands have been used for the asymmetric C-H functionalization of N-chlorobenzamides with alkenes, producing dihydroisoquinolinones with high enantioselectivity. organic-chemistry.org

Palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters has also been established as a regioselective method to access various substituted 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com Another palladium-catalyzed process involves the [4+2] annulation of aryl carboxamides with 1,3-dienes, using air as the terminal oxidant. organic-chemistry.org

Table 1: Examples of Metal-Catalyzed Syntheses of 3,4-Dihydroisoquinolin-1-one Derivatives

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Rh(III) | Benzamides, Ethylene/Propyne | 3,4-Dihydroisoquinolones | C-H activation, use of feedstock gases. organic-chemistry.org |

| Co(III)-chiral Cp | N-Chlorobenzamides, Alkenes | Chiral Dihydroisoquinolinones | Asymmetric C-H functionalization, high enantioselectivity. organic-chemistry.org |

| Pd(OAc)₂/Ag₂CO₃ | N-Methoxybenzamides, Allenic esters | Substituted Dihydroisoquinolinones | High regioselectivity. mdpi.com |

| Palladium | Aryl carboxamides, 1,3-Dienes | 3,4-Dihydroisoquinolones | Air as terminal oxidant. organic-chemistry.org |

Metal-Free Domino Procedures

Metal-free domino reactions offer a sustainable and efficient alternative for the synthesis of complex molecules from simple starting materials in a one-pot fashion. researchgate.nettechnologynetworks.comnih.gov These processes minimize waste and reduce the need for purification of intermediates. While specific metal-free domino protocols for 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one are not extensively detailed, the general principles have been applied to related heterocyclic systems. technologynetworks.com These reactions often rely on acid or base catalysis to trigger a cascade of transformations that build the target scaffold with high atom economy. researchgate.net

Oxidative Transformations of Tetrahydroisoquinoline Precursors (e.g., Cerium Ammonium (B1175870) Nitrate)

An alternative synthetic route involves the oxidation of a pre-existing 1,2,3,4-tetrahydroisoquinoline (B50084) ring system. This approach is particularly useful when the corresponding saturated heterocycle is readily available. Cerium(IV) ammonium nitrate (B79036) (CAN) is a powerful and versatile one-electron oxidizing agent that can be employed for this transformation. rsc.orgorganic-chemistry.orgnih.gov

An efficient and scalable method has been developed for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones through the benzylic oxidation of tetrahydroisoquinoline derivatives. rsc.org This method uses a catalytic amount of CAN with a stoichiometric amount of sodium bromate (B103136) (NaBrO₃) as the terminal oxidant. The reaction is sensitive to the electronic nature of substituents on the phenyl ring; electron-donating groups enhance the reaction rate, while electron-withdrawing groups can decrease reactivity. rsc.org

Table 2: CAN-Mediated Oxidation of Tetrahydroisoquinolines

| Substrate | Oxidant System | Product | Key Observation |

|---|---|---|---|

| N-Acyl-tetrahydroisoquinoline | cat. CAN, NaBrO₃ | N-Acyl-3,4-dihydroisoquinolin-1-one | Efficient and scalable benzylic oxidation. rsc.org |

| Tetrahydroisoquinoline with electron-donating group | cat. CAN, NaBrO₃ | Corresponding dihydroisoquinolinone | Increased reaction rate. rsc.org |

| Tetrahydroisoquinoline with electron-withdrawing group | cat. CAN, NaBrO₃ | Corresponding dihydroisoquinolinone | Decreased reactivity. rsc.org |

Castagnoli-Cushman Reaction in Dihydroisoquinolinone Synthesis

The Castagnoli-Cushman reaction (CCR) is a powerful multicomponent reaction that has been extensively used for the synthesis of a wide variety of lactams, including the 3,4-dihydroisoquinolin-1-one scaffold. mdpi.comorganic-chemistry.org The classical reaction involves the condensation of an imine with a cyclic anhydride, such as homophthalic anhydride. mdpi.com

A three-component variant of the CCR, reacting homophthalic anhydride, an amine, and an aldehyde, provides a direct and efficient route to dihydroisoquinolones, often with excellent diastereoselectivity. organic-chemistry.orgnih.gov Mechanistic studies have shown that the reaction proceeds through the formation of an amide-acid intermediate which then reacts with the aldehyde in a Mannich-like fashion to form the lactam ring. organic-chemistry.orgnih.gov This methodology has been successfully applied to the synthesis of a large library of 3,4-dihydroisoquinolin-1(2H)-one derivatives with diverse substitutions. nih.govrsc.orgrsc.org

Specific Synthesis of Fluoro-Substituted Dihydroisoquinolin-1-ones

The precise placement of a fluorine atom on the aromatic ring of the dihydroisoquinolinone skeleton is crucial for its intended biological activity. Therefore, regioselective synthetic methods are of paramount importance.

Regioselective Fluorination Strategies

Direct regioselective fluorination of the 3,4-dihydro-2H-isoquinolin-1-one scaffold to produce the 6-fluoro isomer presents a significant challenge due to the difficulty in controlling the position of electrophilic fluorination on an activated ring system. While general methods for aromatic fluorination exist, specific examples detailing the direct synthesis of this compound through this approach are not extensively documented in readily available literature. Research in this area is ongoing, aiming to develop catalytic systems that can direct the fluorine atom to the desired position with high selectivity.

Directed Ortho-Lithiation Approaches

Directed ortho-lithiation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.casemanticscholar.org This method involves the deprotonation of the position ortho to a directing metalating group (DMG) by a strong lithium base, followed by quenching with an electrophile. uwindsor.casemanticscholar.org For the synthesis of this compound, a potential precursor would be an N-acyl-4-fluorophenethylamine. In this scenario, the N-acyl group would act as the DMG, directing lithiation to the C5 position (ortho to the fluorine and meta to the ethylamine (B1201723) side chain). Subsequent reaction with an appropriate electrophile and cyclization would lead to the desired product. While this approach is theoretically sound and widely applied in organic synthesis, specific literature detailing its application for the synthesis of this compound is not prevalent.

A related example demonstrates the synthesis of 8-fluoro-3,4-dihydroisoquinoline, where a directed ortho-lithiation reaction is a key step. mdpi.comnih.gov This highlights the potential of DoM in the synthesis of fluorinated isoquinoline (B145761) derivatives.

Synthesis via Indanone Intermediates (e.g., 5-Fluoro-1-indanone)

A well-established and practical route to this compound involves the use of 5-fluoro-1-indanone (B1345631) as a key intermediate. This multi-step synthesis culminates in a Beckmann rearrangement of the corresponding oxime.

The synthesis of 5-fluoro-1-indanone can be achieved through the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid. This cyclization is typically carried out in the presence of a strong acid, such as polyphosphoric acid or Eaton's reagent.

Once 5-fluoro-1-indanone is obtained, it is converted to its oxime by reaction with hydroxylamine. The subsequent Beckmann rearrangement of the 5-fluoro-1-indanone oxime, typically promoted by an acid catalyst like sulfuric acid or polyphosphoric acid, leads to the formation of the target molecule, this compound. masterorganicchemistry.comnih.govscielo.br This rearrangement proceeds via the migration of the aryl group anti-periplanar to the leaving group on the oxime nitrogen, resulting in the desired lactam structure. masterorganicchemistry.com

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | 3-(3-Fluorophenyl)propanoic acid | Polyphosphoric acid, heat | 5-Fluoro-1-indanone | Intramolecular Friedel-Crafts acylation |

| 2 | 5-Fluoro-1-indanone | Hydroxylamine hydrochloride, base | 5-Fluoro-1-indanone oxime | Oximation |

| 3 | 5-Fluoro-1-indanone oxime | Sulfuric acid or Polyphosphoric acid, heat | This compound | Beckmann rearrangement |

Derivatization and Functionalization Strategies of this compound

Further modification of the this compound scaffold allows for the exploration of structure-activity relationships and the development of new chemical entities with tailored properties.

N-Alkylation and N-Functionalization

The secondary amine of the lactam in this compound is a key site for derivatization. N-alkylation can be readily achieved by treating the parent compound with a suitable alkylating agent, such as an alkyl halide or a tosylate, in the presence of a base. The choice of base and solvent is crucial for achieving high yields and avoiding side reactions.

N-functionalization can also be accomplished through various other reactions. For instance, acylation with acyl chlorides or anhydrides introduces an N-acyl group. Furthermore, rhodium(III)-catalyzed tandem C-H allylation/N-alkylation annulation has been reported for the synthesis of N-alkylated 3,4-dihydroisoquinolin-1(2H)-ones, showcasing a modern approach to N-functionalization. masterorganicchemistry.com

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH3I, BnBr), Base (e.g., NaH, K2CO3) | N-Alkyl-dihydroisoquinolin-1-one |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Triethylamine) | N-Acyl-dihydroisoquinolin-1-one |

| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl-dihydroisoquinolin-1-one |

Aromatic Ring Modifications (e.g., Halogenation, Amination)

The aromatic ring of this compound is amenable to further substitution, allowing for the introduction of additional functional groups that can influence the molecule's properties.

Halogenation: Electrophilic halogenation, such as bromination, can be performed on the aromatic ring. The position of substitution will be directed by the existing substituents: the fluorine atom is an ortho-, para-director, while the amide group is a meta-director relative to the carbonyl and an ortho-, para-director relative to the nitrogen. The outcome of the reaction will depend on the specific reaction conditions and the relative directing effects of these groups. For instance, bromination of 6-bromo-3,4-dihydro-2H-isoquinolin-1-one has been documented, suggesting that similar transformations could be applied to the 6-fluoro analog. nih.gov

Amination: The introduction of an amino group onto the aromatic ring can be achieved through a multi-step process. A common strategy involves the nitration of the aromatic ring, followed by the reduction of the resulting nitro group to an amine. The regioselectivity of the initial nitration step is critical and will be governed by the directing effects of the existing fluorine and amide functionalities. Subsequent reduction of the nitro group can be accomplished using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. mdpi.com While this is a general strategy for amination of aromatic rings, specific examples starting from this compound require further investigation.

Side Chain Introductions (e.g., C4-Carboxyl Group Amidation)

The introduction of side chains onto the 3,4-dihydro-2H-isoquinolin-1-one core is a critical step in the diversification of this scaffold. One of the most effective methods for achieving this is through the amidation of a carboxyl group at the C4 position. This transformation allows for the coupling of a wide array of amines, leading to a library of novel amide derivatives.

The general synthetic approach begins with a 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid intermediate. For instance, 7-fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can be synthesized via a modified Castagnoli-Cushman reaction involving homophthalic anhydrides and imines. nih.gov This carboxylic acid precursor is then activated and reacted with a chosen amine to form the corresponding carboxamide. Standard peptide coupling reagents are often employed to facilitate this reaction, ensuring high yields and purity.

Research into novel inhibitors of poly(ADP-ribose) polymerase (PARP) has led to the synthesis of a series of 3,4-dihydroisoquinol-1-one-4-carboxamides. nih.gov In this context, the amidation of fluoro-substituted 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids with various primary and secondary amines has been extensively explored. This iterative synthesis and subsequent biological testing have been instrumental in identifying structure-activity relationships. nih.gov One notable example is the synthesis of 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, which emerged as a potent PARP inhibitor. nih.gov

The table below summarizes representative examples of C4-carboxyl group amidation on the fluoro-dihydroisoquinolin-1-one scaffold, showcasing the diversity of amines that can be incorporated.

Table 1: Examples of C4-Carboxyl Group Amidation on Fluoro-3,4-dihydroisoquinolin-1-one Analogs

| Carboxylic Acid Precursor | Amine | Resulting Amide Product |

|---|---|---|

| 7-Fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 1,4'-Bipiperidine | 4-([1,4'-Bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one nih.gov |

| 7-Fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | Piperidine | 7-Fluoro-4-(piperidine-1-carbonyl)-3,4-dihydroisoquinolin-1(2H)-one |

| 7-Fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | Morpholine | 7-Fluoro-4-(morpholine-4-carbonyl)-3,4-dihydroisoquinolin-1(2H)-one |

Reduction of the Carbonyl Group to Tetrahydroisoquinolines

The conversion of the lactam carbonyl group in this compound to a methylene (B1212753) group yields the corresponding 6-fluoro-1,2,3,4-tetrahydroisoquinoline. This reduction is a fundamental transformation that provides access to a different class of compounds with distinct structural and electronic properties. Various reducing agents and methodologies can be employed to achieve this conversion, with the choice of reagent often depending on the presence of other functional groups within the molecule.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the complete reduction of amides and lactams to amines. harvard.edu This non-selective reagent readily reduces the carbonyl group to a methylene group. harvard.edu However, for substrates with sensitive functional groups, more chemoselective methods are preferred.

Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are effective reagents for the reduction of amides and lactams. harvard.edu These reagents offer good functional group tolerance. Another selective method involves the use of 9-borabicyclo[3.3.1]nonane (9-BBN), which can chemoselectively reduce tertiary lactams to the corresponding cyclic tertiary amines, even in the presence of esters. organic-chemistry.org

Recent advancements in catalysis have introduced alternative reduction methods. For example, nickel-catalyzed reductions using silanes as the hydride source have been developed for the conversion of secondary and tertiary amides to amines. nih.govorganic-chemistry.org This method is tolerant of various functional groups and can be applied to the reduction of lactams. nih.gov Similarly, sodium borohydride (B1222165), a milder reducing agent, has been used to reduce imines, such as 8-fluoro-3,4-dihydroisoquinoline, to the corresponding tetrahydroisoquinoline. nih.gov While direct reduction of the lactam with sodium borohydride alone is generally inefficient, it can be effective when the carbonyl group is first activated, for instance, by using phosphorus oxychloride. acs.org

The table below outlines various methods for the reduction of the lactam carbonyl in 3,4-dihydro-2H-isoquinolin-1-one analogs.

Table 2: Methods for the Reduction of the Carbonyl Group in 3,4-dihydro-2H-isoquinolin-1-one Analogs

| Reducing Agent / System | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Typically in an ethereal solvent like THF or diethyl ether. | 1,2,3,4-Tetrahydroisoquinoline | harvard.edu |

| Borane-Tetrahydrofuran (BH₃·THF) | Refluxing in THF. | 1,2,3,4-Tetrahydroisoquinoline | harvard.edu |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Refluxing THF at 65°C, requires 2.2-2.5 equivalents. | N-Alkyl-1,2,3,4-tetrahydroisoquinoline (for N-substituted lactams) | organic-chemistry.org |

| Nickel Chloride / Phenylsilane (NiCl₂(dme) / PhSiH₃) | Toluene at 115°C. | 1,2,3,4-Tetrahydroisoquinoline | nih.gov |

Structure Activity Relationship Sar Studies of 6 Fluoro 3,4 Dihydro 2h Isoquinolin 1 One Derivatives

Positional Isomerism and Fluorine Atom Influence on Biological Activity

Comparison of 6-Fluoro, 7-Fluoro, and 8-Fluoro Analogues

The placement of the fluorine atom on the benzene ring of the isoquinolinone scaffold significantly impacts the molecule's electronic properties and its ability to interact with target proteins. While direct side-by-side comparisons of 6-fluoro, 7-fluoro, and 8-fluoro-3,4-dihydro-2H-isoquinolin-1-one derivatives against a single target are not extensively documented in a single study, research on related fluorinated quinolones and isoquinolinones provides valuable insights.

For instance, studies on fluoroquinolone antibacterials have shown that a fluorine atom at the C-6 position markedly improves antimicrobial activity. nih.gov In the context of poly(ADP-ribose) polymerase (PARP) inhibitors, a key target for isoquinolinone-based anticancer agents, the fluorine position is crucial. Research has led to the identification of 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro -3,4-dihydroisoquinolin-1(2H)-one as a potent PARP inhibitor candidate. nih.govnih.gov This highlights the favorable contribution of a fluorine atom at the 7-position for this specific scaffold and target.

Impact of Fluorine Substitution on Receptor Binding Affinity

The introduction of fluorine can enhance receptor binding affinity through several mechanisms. Its small size allows it to act as a bioisostere for a hydrogen atom, while its high electronegativity can alter the acidity of nearby protons and create favorable electrostatic interactions with the receptor. acs.org Fluorine can also modulate the conformation of the molecule and increase its metabolic stability, leading to improved bioavailability and potency.

In specific instances, fluorine substitution has been shown to enhance binding affinity by factors of two- to three-fold. acs.org This is often attributed to the hydrophobic nature of fluorine and its ability to engage in favorable dipolar interactions within a receptor's binding pocket. acs.org For PARP inhibitors, the design is often based on mimicking the nicotinamide portion of the NAD+ substrate. The isoquinolinone core acts as a bioisostere for other scaffolds like phthalazinone, and substitutions, including fluorine, are critical for optimizing interactions with key amino acid residues (like Gly863, Ser904, and Tyr907) in the PARP active site. nih.gov

Substituent Effects on the Isoquinolinone Scaffold

Beyond the fluorine atom, modifications at the nitrogen atom (N-2), other positions on the aromatic ring, and the inclusion of various functional groups are pivotal in defining the pharmacological profile of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one derivatives.

N-Substituent Variabilities and their Pharmacological Implications

The nitrogen atom at the 2-position of the isoquinolinone scaffold is a common site for modification to explore SAR. masterorganicchemistry.com Varying the N-substituent can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. In many heterocyclic scaffolds, the N-substituent plays a crucial role in defining the functional activity, ranging from agonism to antagonism. researchgate.net

For example, in the development of antifungal agents based on 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-iums, the N-phenyl group was found to be a highly sensitive structural moiety where the nature and position of substituents intensively influence activity. springernature.com Generally, attaching large or complex groups can influence how the molecule fits into a binding pocket, while also affecting properties like solubility and cell permeability. Studies on related scaffolds have shown that N-phenethyl groups can be highly favorable for improving affinity and selectivity at certain receptors. nih.gov In a broad study of 3,4-dihydroisoquinolin-1(2H)-one derivatives, a variety of N-substituents were explored, including isobutyl, phenethyl, and morpholinopropyl groups, demonstrating the wide range of possibilities for modulating activity through N-substitution. nih.gov

Aromatic Ring Substitutions Beyond Fluorine (e.g., Meta-Fluorophenyl, Bromo)

Substituting the aromatic ring of the isoquinolinone core, particularly at the C-3 position with an aryl group, creates a new vector for SAR exploration. The nature and substitution pattern of this C-3 aryl ring can dramatically affect biological activity.

A significant finding is the profound difference in antiproliferative activity between meta- and para-substituted 3-arylisoquinolinones. nih.govacs.org A study on a series of 6-fluoro-3-arylisoquinolin-1(2H)-ones revealed that compounds with a meta-fluorophenyl or meta-methoxyphenyl group at the C-3 position showed potent cytotoxicity against various cancer cell lines, with IC₅₀ values in the sub-micromolar range. In stark contrast, the corresponding para-substituted analogues were up to 700-fold less active, with IC₅₀ values often exceeding 50 μM. nih.govacs.org This dramatic difference was attributed to the ability of the meta-substituent to occupy a specific subpocket in the colchicine-binding site of tubulin, an interaction that is sterically hindered for the para-isomers. nih.govacs.org

Furthermore, halogen substitutions such as bromo and iodo at the 5-position of the isoquinolin-1-one ring have been shown to be among the most potent inhibitors of PARP activity in preliminary screenings. nih.gov

| Compound | R¹ on Isoquinolinone | R² on C3-Aryl Ring | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |

|---|---|---|---|---|---|

| 6-Fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one | 6-F | meta-F | 0.41 ± 0.04 | 0.40 ± 0.02 | 0.50 ± 0.05 |

| 6-Fluoro-3-(para-fluorophenyl)isoquinolin-1(2H)-one | 6-F | para-F | > 50 | > 50 | > 50 |

| 6-Fluoro-3-(meta-methoxyphenyl)isoquinolin-1(2H)-one | 6-F | meta-OCH₃ | 0.78 ± 0.04 | 0.66 ± 0.03 | 0.81 ± 0.04 |

| 6-Fluoro-3-(para-methoxyphenyl)isoquinolin-1(2H)-one | 6-F | para-OCH₃ | > 50 | > 50 | > 50 |

Role of Functional Groups (e.g., Hydroxyl, Carboxyl)

The addition of functional groups capable of hydrogen bonding, such as hydroxyl (-OH) and carboxyl (-COOH) groups, can significantly enhance biological activity by providing key interaction points with a biological target.

In the design of PARP inhibitors, a carboxamide moiety is a common pharmacophoric feature, forming crucial hydrogen bonds in the enzyme's active site. nih.gov Expanding on this, a three-dimensional quantitative structure-activity relationship (3D-QSAR) study of 3,4-dihydroisoquinolin-1(2H)-one derivatives revealed the necessity of a C4-carboxyl group for potent antioomycete activity. nih.gov This suggests that a carboxyl group at this position is a critical structural requirement for the biological activity of this scaffold against certain targets. The carboxyl group can act as a hydrogen bond donor and acceptor and can be ionized at physiological pH, allowing for strong ionic interactions with positively charged residues like arginine in a binding site.

Similarly, hydroxyl groups can serve as both hydrogen bond donors and acceptors. While substituting a hydroxyl with fluorine can be an interesting strategy in drug design, the ability of the hydroxyl group to both donate and accept hydrogen bonds is a distinct advantage in forming robust interactions with a receptor.

Stereochemical Considerations in Structure-Activity Relationships

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For derivatives of this compound, the introduction of chiral centers can lead to enantiomers or diastereomers with markedly different pharmacological profiles. The separation and individual evaluation of these stereoisomers are crucial for understanding their interactions with biological targets.

Chiral High-Performance Liquid Chromatography (HPLC) is a principal technique for the separation of enantiomers. nih.govnih.govmdpi.comchiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation. nih.govchiralpedia.com For isoquinoline (B145761) derivatives, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have proven effective. nih.govnih.gov The choice of mobile phase, including normal-phase, reversed-phase, or polar-organic modes, can significantly influence the separation efficiency. nih.gov

The absolute configuration of a chiral center can dictate the orientation of key functional groups within a receptor's binding pocket. For instance, in a series of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, the stereochemistry at a particular position was found to be critical for potent and selective antagonism of the M2 muscarinic receptor. nih.gov A detailed SAR study revealed that specific stereoisomers exhibited higher binding affinities, underscoring the importance of a defined three-dimensional structure for optimal receptor engagement. nih.gov While specific studies on the stereoisomers of this compound are not extensively documented in publicly available literature, the principles of stereoselectivity observed in related isoquinoline scaffolds strongly suggest that the stereochemistry of any introduced chiral centers would be a critical determinant of their biological activity.

The asymmetric synthesis of isoquinoline derivatives is another important aspect, aiming to produce a single desired enantiomer, thereby avoiding the need for chiral separation of a racemic mixture. uwindsor.canih.gov Methods such as highly enantioselective rhodium-catalyzed asymmetric hydrogenation have been successfully applied to produce enantiomerically enriched tetrahydroquinoline derivatives. nih.gov

Computational Chemistry in SAR Elucidation

Computational chemistry provides powerful tools to investigate the interactions between small molecules and their biological targets at an atomic level. These in silico methods are instrumental in understanding SAR, guiding the design of more potent and selective compounds, and interpreting experimental results.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netresearchgate.net This method is widely used to understand the binding modes of inhibitors and to screen virtual libraries of compounds for potential new drug candidates. In the context of this compound derivatives, which have been investigated as inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP), docking studies can reveal key interactions within the enzyme's active site. nih.govrsc.orgnih.gov

For instance, in a study of novel 3,4-dihydroisoquinol-1-one-4-carboxamide derivatives as PARP inhibitors, in silico docking simulations were used to corroborate experimental findings and to understand the SAR. nih.gov The docking results for a lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, a close analog of the subject of this article, revealed important hydrogen bonding and hydrophobic interactions within the PARP1 active site. nih.gov

Key interactions for related isoquinolinone-based PARP inhibitors often involve hydrogen bonds with residues such as Gly863 and Ser904, and hydrophobic interactions with Tyr896, Phe897, Ala898, Lys903, and Tyr907. researchgate.net The docking scores, which estimate the binding affinity, are used to rank potential inhibitors and prioritize them for synthesis and biological evaluation.

Table 1: Illustrative Docking Simulation Data for a Representative Isoquinolinone Derivative (Note: This data is representative of the types of results obtained from docking studies of similar compounds, as specific data for this compound derivatives is not readily available in the cited literature.)

| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of conformational changes over time. researchgate.net These simulations can validate the binding poses predicted by docking and provide a more accurate estimation of binding affinities through methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP). researchgate.netnih.gov

MD simulations of PARP1 in complex with inhibitor candidates have been used to confirm the stability of the predicted binding modes. researchgate.net The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored throughout the simulation to assess the stability of the complex. Lower and stable RMSD values suggest a stable binding mode.

Free energy calculations, such as FEP, offer a more rigorous computation of the relative binding free energies between different ligands. nih.gov These calculations involve creating a thermodynamic cycle to compute the free energy change of "mutating" one ligand into another, both in solution and when bound to the protein. While computationally intensive, these methods can provide valuable insights for lead optimization.

Table 2: Representative Binding Free Energy Calculation Data (Note: This data is illustrative of the type of results from MM-PBSA calculations for similar inhibitor-protein complexes.)

| Component | Energy (kJ/mol) |

|---|---|

| Van der Waals Energy | -180.5 |

| Electrostatic Energy | -45.2 |

| Polar Solvation Energy | 110.8 |

| Nonpolar Solvation Energy | -14.3 |

| Total Binding Free Energy | -129.2 |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. japsonline.comjapsonline.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly useful for understanding the SAR in a three-dimensional context. nih.govnih.govnih.govresearchgate.netjapsonline.comresearchgate.netresearchgate.net

CoMFA calculates the steric and electrostatic fields of a set of aligned molecules and correlates these fields with their biological activities using partial least squares (PLS) regression. The results are often visualized as 3D contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity.

For structurally related quinazolinone derivatives, CoMFA models have been developed to guide the design of new PARP-1 inhibitors. rsc.org These models typically yield statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), which indicate the predictive power of the model.

CoMSIA is similar to CoMFA but uses additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable SAR model. CoMSIA contour maps can highlight the importance of specific physicochemical properties in different regions of the molecule for its biological activity.

While specific CoMFA and CoMSIA studies on this compound derivatives are not prominently available, studies on related isoquinoline and quinazoline scaffolds demonstrate the utility of these methods in inhibitor design. rsc.orgjapsonline.comnih.govnih.gov

Table 3: Illustrative Statistical Results of a 3D-QSAR Study on a Related Series of Inhibitors

| Model | q² | r² | SEE | F-value | Predictive r² |

|---|---|---|---|---|---|

| CoMFA | 0.65 | 0.92 | 0.25 | 150.7 | 0.81 |

| CoMSIA | 0.68 | 0.94 | 0.22 | 165.3 | 0.85 |

(q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; SEE: standard error of estimate; F-value: F-statistic)

Biological Activities and Pharmacological Profiles of 6 Fluoro 3,4 Dihydro 2h Isoquinolin 1 One and Analogs

Antiproliferative and Anticancer Activities

A series of 3-arylisoquinolinone analogs have demonstrated significant antiproliferative and anticancer properties. acs.orgnih.govacs.org Studies have revealed that specific structural modifications, such as the substitution pattern on the aryl ring, dramatically influence their cytotoxic potency. acs.orgnih.gov A set of meta-substituted 3-arylisoquinolinones, for instance, have been identified as being up to 700-fold more active than their corresponding para-substituted counterparts. nih.govacs.org

The primary mechanism underlying the anticancer activity of potent 3-arylisoquinolinone analogs involves the disruption of microtubule dynamics. acs.orgnih.gov Research on 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one suggested that it functions as a microtubule-destabilizing agent by mimicking the action of colchicine. acs.orgnih.gov This compound is believed to bind effectively to the colchicine-binding pocket of tubulin. acs.orgnih.gov This interaction inhibits the polymerization of tubulin, a critical process for the formation and maintenance of the microtubule network essential for cell structure and division. acs.orgnih.gov

By disrupting microtubule function, these isoquinolinone derivatives effectively halt the cell division process. acs.orgnih.gov The destabilization of the mitotic spindle, a structure composed of microtubules, prevents proper chromosome segregation during mitosis. nih.gov This disruption triggers a cellular checkpoint, leading to an arrest of the cell cycle in the G2/M phase. acs.orgnih.govnih.gov This G2/M arrest is a common outcome for agents that interfere with microtubule integrity and is a key step in their antiproliferative effect. acs.orgnih.govnih.gov The accumulation of cells in the G2/M phase prevents them from completing cell division and proliferating. mdpi.comresearchgate.net

Meta-substituted 3-arylisoquinolinones have demonstrated substantial cytotoxicity across a range of human cancer cell lines. acs.orgacs.org Significant growth inhibition has been observed in breast (MCF-7), liver, lung, and colon cancer cells. acs.orgacs.org The concentration required to inhibit cell growth by 50% (IC₅₀) is a standard measure of a compound's potency. While specific IC₅₀ values for the fluoro-analog were not detailed in the provided search results, the potent activity of the meta-substituted derivatives was clearly established. acs.org

Table 1: Cytotoxicity (IC₅₀) of Selected Isoquinolinone-based Compounds in Different Human Cancer Cell Lines This table presents data for various isoquinolinone derivatives to illustrate the general cytotoxic potential of this class of compounds.

| Compound Type | Cell Line | Cancer Type | IC₅₀ (µM) |

| Isoquinolin-1,3-dione derivative | HepG2 | Liver | Data not specified |

| Isoquinolin-1,3-dione derivative | HCT-116 | Colon | Data not specified |

| Isoquinolin-1,3-dione derivative | MCF-7 | Breast | Data not specified |

| 3-Arylisoquinolinone (meta-substituted) | MCF-7 | Breast | Potent activity noted |

| 3-Arylisoquinolinone (meta-substituted) | Various | Liver | Potent activity noted |

| 3-Arylisoquinolinone (meta-substituted) | Various | Lung | Potent activity noted |

| 3-Arylisoquinolinone (meta-substituted) | Various | Colon | Potent activity noted |

Data compiled from multiple sources indicating general activity ranges. Specific values for the fluoro-analog require further study. researchgate.net

In addition to direct cytotoxicity, certain isoquinolinone analogs exhibit antiangiogenic and vascular-disrupting properties. acs.orgnih.gov Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The meta-substituted analog 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one was found to inhibit the formation of capillary-like tubes by endothelial cells. nih.gov Furthermore, it could disrupt the structure of pre-established tubes, indicating a potential to interfere with the tumor's blood supply. nih.gov These vascular-disrupting features suggest a multi-faceted approach to cancer therapy, targeting both the cancer cells and their supportive vasculature. acs.orgnih.gov

Neurological and Central Nervous System (CNS) Activities

The investigation into the neurological and CNS activities of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one and its direct analogs is less extensive. However, studies on other isoquinolinone derivatives provide preliminary insights into their potential neuropharmacological effects.

Research on 7-bromo-1,4-dihydro-2-phenyl-4,4-bis(4-pyridinylmethyl)2H-isoquinolin-3-one dihydrochloride (BDPBI) demonstrated effects on central neurons in an animal model. nih.gov Extracellular application of this compound reversibly elicited bursts of action potentials on the RP4 central neuron of the giant African snail. nih.gov The study concluded that these effects were not mediated by common cholinergic, adrenergic, or histamine receptors but were dependent on phospholipase C (PLC) activity within the neuron. nih.gov This finding suggests that certain isoquinolinone scaffolds can modulate neuronal excitability through intracellular signaling pathways, though these results are preliminary and in a non-mammalian model. nih.gov

Modulation of Voltage-Gated Potassium Channels (e.g., KCNQ2/3)

Scientific literature extensively covers the role of voltage-gated potassium channels, particularly the KCNQ2/KCNQ3 heteromers which underlie the neuronal M-current, as crucial regulators of neuronal excitability. Modulation of these channels is a key strategy for controlling conditions like epilepsy. However, dedicated research specifically linking this compound or its direct analogs to the modulation of KCNQ2/3 channels is not prominently available in published studies. The primary anticonvulsant mechanism identified for this class of compounds has been attributed to other pathways.

Despite the lack of specific data on KCNQ channel modulation, derivatives of the 3,4-dihydroisoquinolin-1-one core have been synthesized and evaluated for their potential in treating seizure disorders. nih.govnih.gov These investigations have utilized standard preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests, to determine anticonvulsant efficacy. nih.govnih.gov

In a study evaluating two novel series of 3,4-dihydroisoquinolin derivatives, several compounds showed protective effects. nih.gov One of the most notable findings was for compound 9a (9-(hexyloxy)-5,6-dihydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinolin-3(2H)-one) , which demonstrated significant anticonvulsant activity in the MES test with a median effective dose (ED₅₀) of 63.31 mg/kg. nih.govnih.gov This compound also showed potent activity against PTZ-induced seizures. nih.govnih.gov Interestingly, the study suggested that the mechanism of action for this analog was not related to potassium channels but rather involved the benzodiazepine-binding site of the γ-aminobutyric acidA (GABA-A) receptor. nih.govnih.gov Other research into isoquinoline (B145761) derivatives has identified them as noncompetitive AMPA receptor antagonists, which also contributes to anticonvulsant effects. nih.gov

| Compound | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) |

|---|---|---|---|

| 9-(hexyloxy)-5,6-dihydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinolin-3(2H)-one (9a) | Maximal Electroshock (MES) | 63.31 | > 7.9 |

The therapeutic potential of isoquinoline derivatives extends to pain management. The modulation of multiple pathways involved in nociception, including those involving serotonin and dopamine (B1211576), suggests a possible role for these compounds as analgesics. nih.govwikipedia.org While comprehensive studies detailing the analgesic profile of this compound are limited, the broader class of isoquinoline compounds has been associated with analgesic properties in various pharmacological studies. nih.gov

Serotonin Receptor Modulation (e.g., 5-HT2CR Positive Ago-Allosteric Modulators)

The serotonin 5-HT2C receptor is a significant target for therapeutic intervention in several psychiatric and metabolic disorders. Positive allosteric modulators (PAMs) of this receptor are of particular interest. However, research into isoquinolinone derivatives has indicated that some analogs exhibit low affinity for the 5-HT2C receptor, suggesting that this specific mechanism may not be a primary characteristic of this compound class. nih.gov

Dopamine Receptor Interactions (e.g., D3 Receptor)

A significant area of research for isoquinolinone and tetrahydroisoquinoline analogs has been their interaction with dopamine receptors, with a particular focus on the D3 receptor subtype. The D3 receptor is implicated in cognitive function, motivation, and reward, making it a key target for treating conditions like schizophrenia and substance use disorders. nih.gov

A series of analogs featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol core, which is structurally related to the fluoro-substituted isoquinolinone, were synthesized and shown to have a strong affinity and high selectivity for the D3 receptor over D1 and D2 subtypes. nih.govmssm.edu For instance, the 4-fluorophenyl analog (4h) in this series displayed a potent D3 receptor affinity with a Ki value of 4.4 nM and demonstrated over 300-fold selectivity against D1 and D2 receptors. nih.gov Another compound from this study, the 4-cyanophenyl analog (7) , also showed strong D3 affinity (Ki = 6.3 nM) with no significant binding to D1 or D2 receptors. nih.gov The high selectivity is attributed to interactions between the "tail" portion of the molecule and a secondary binding pocket unique to the D3 receptor. nih.govmssm.edu

| Compound | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D3 Selectivity (D1/D3) | D3 Selectivity (D2/D3) |

|---|---|---|---|---|---|

| 4a (biphenyl analog) | 844 | 809 | 2.7 | ~313x | ~299x |

| 4b (naphthyl analog) | 866 | 813 | 2.7 | ~321x | ~301x |

| 4h (4-fluorophenyl analog) | >10000 | 1547 | 4.4 | >2272x | ~352x |

| 7 (4-cyanophenyl analog) | >10000 | >10000 | 6.3 | >1587x | >1587x |

Data derived from studies on 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol analogs. nih.gov

Potential in Neurodegenerative Diseases (e.g., Parkinson's, Schizophrenia, Alzheimer's)

The demonstrated activity of isoquinolinone analogs at the dopamine D3 receptor provides a strong rationale for their investigation in neurodegenerative and psychiatric diseases. nih.gov D3 receptor antagonists are considered potential therapeutics for schizophrenia, particularly for addressing cognitive deficits and negative symptoms. nih.gov Furthermore, the dopaminergic system is centrally involved in Parkinson's disease, and modulating this system with selective D3 ligands could offer a novel therapeutic approach. The potential for these compounds to treat cognitive impairment also extends to conditions like Alzheimer's disease. nih.gov

Norepinephrine-Dopamine Reuptake Inhibition

Anti-infective and Antimicrobial Activities

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a promising framework for the development of agents to manage plant diseases. In a notable study, 59 derivatives of this scaffold were synthesized and evaluated for their antioomycete activity against the plant pathogen Pythium recalcitrans. The bioassays revealed that the antioomycete activity of these compounds against P. recalcitrans was superior to their antifungal activity against six other phytopathogens. nih.govnih.govrsc.org

One particular derivative, designated as compound I23, demonstrated the highest in vitro potency against P. recalcitrans, with a half-maximal effective concentration (EC50) of 14 μM. This potency was significantly higher than that of the commercial fungicide hymexazol, which had an EC50 of 37.7 μM. nih.govnih.govrsc.org Furthermore, in in vivo studies, compound I23 exhibited a preventive efficacy of 75.4% at a dose of 2.0 mg/pot, which was comparable to the efficacy of hymexazol (63.9%). When the dosage of I23 was increased to 5.0 mg per pot, the preventive efficacy reached an impressive 96.5%. nih.govnih.govrsc.org

| Compound | EC50 (μM) | In Vivo Preventive Efficacy (%) | Dose (mg/pot) |

|---|---|---|---|

| I23 | 14 | 75.4 | 2.0 |

| I23 | 14 | 96.5 | 5.0 |

| Hymexazol (Control) | 37.7 | 63.9 | 2.0 |

The mechanism underlying the potent antioomycete activity of the 3,4-dihydroisoquinolin-1(2H)-one derivatives has been investigated. Physiological and biochemical analyses, in conjunction with ultrastructural observations and lipidomics, have suggested that the mode of action for the highly active compound I23 involves the disruption of the biological membrane systems of P. recalcitrans. nih.govnih.govrsc.org This disruption of membrane integrity is a critical factor in the observed antioomycete effects.

Antioomycete Activity (e.g., against Pythium recalcitrans)

Other Enzymatic and Receptor-Mediated Activities

The 3,4-dihydroisoquinolin-1-one scaffold has also been explored for its potential as an inhibitor of Poly(ADP-Ribose) Polymerase (PARP), a family of enzymes involved in DNA repair and other cellular processes. A novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold was designed to develop new PARP inhibitors. nih.gov

A series of these derivatives were synthesized and tested for their inhibitory activity against PARP1 and PARP2. One of the compounds, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one , emerged as a lead compound. This compound, along with its des-fluoro analog, was compared to the approved PARP1 inhibitor, Olaparib. The newly developed series demonstrated certain advantages in terms of molecular weight and hydrophilicity. nih.gov

The inhibitory potency of these compounds was determined, with several derivatives showing activity in the nanomolar range. For instance, one compound displayed a half-maximal inhibitory concentration (IC50) of 156 nM against PARP1 and 70.1 nM against PARP2, indicating a degree of selectivity for PARP2. nih.gov In contrast, some simpler (dihydro)isoquinolone derivatives without the carboxamide moiety at the 4-position exhibited weaker, micromolar inhibition of PARP1 and higher selectivity for PARP2. nih.gov

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

|---|---|---|

| Compound 3l | 156 | 70.1 |

| Dihydroisoquinolone 1a | 13,000 | 800 |

| Isoquinolone 1b | 9,000 | 150 |

| Benzamido isoquinolone 2 | 13,900 | 1,500 |

Based on the available scientific literature, there is no direct evidence to suggest that this compound or its close analogs act as potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Research into CFTR potentiators has identified other classes of chemical compounds that can enhance the function of the CFTR protein. nih.gov

The antioxidant potential of hydroxylated derivatives of the 3,4-dihydro-2H-isoquinolin-1-one scaffold has been noted. Specifically, 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a compound that has been investigated for its antioxidant properties. chemimpex.com Such properties are valuable in the context of developing treatments aimed at mitigating oxidative stress in various biological systems. chemimpex.com However, comprehensive studies detailing the antioxidant mechanisms and comparative efficacy of a series of hydroxylated this compound analogs are not extensively available in the current body of scientific literature.

Angiotensin II Receptor Inhibition

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The octapeptide hormone angiotensin II is a key effector of this system, and its binding to the angiotensin II type 1 (AT1) receptor leads to vasoconstriction and an increase in blood pressure. Consequently, AT1 receptor antagonists, also known as angiotensin II receptor blockers (ARBs), are a major class of drugs for the treatment of hypertension.

A thorough review of the scientific literature did not yield specific research on this compound or its direct analogs as Angiotensin II receptor inhibitors. While various heterocyclic compounds have been investigated for their potential to antagonize the AT1 receptor, the 3,4-dihydro-2H-isoquinolin-1-one scaffold does not appear to be a widely explored chemotype in this context. The development of ARBs has historically focused on molecules that mimic the C-terminal peptide structure of angiotensin II, often featuring a biphenyl-tetrazole or a similar acidic group, which is not a typical feature of the isoquinolinone core.

Further research would be necessary to determine if the this compound scaffold could be a viable starting point for the design of novel Angiotensin II receptor antagonists.

Opioid Kappa-Receptor Agonism

The kappa-opioid receptor (KOR) is a G protein-coupled receptor that plays a significant role in pain perception, mood, and addiction. KOR agonists have shown promise as potent analgesics with a lower risk of abuse compared to mu-opioid receptor agonists. However, their clinical development has been hampered by side effects such as dysphoria and sedation, which are thought to be mediated by the β-arrestin signaling pathway. Consequently, there is considerable interest in developing G protein-biased KOR agonists that selectively activate the therapeutic G protein signaling pathway while minimizing β-arrestin recruitment.

Recent research has identified a series of isoquinolinone derivatives as potent and selective G protein-biased KOR agonists. A 2013 study by Zhou and colleagues described the discovery of two classes of such agonists, one of which was based on an isoquinolinone scaffold. The lead compound from this series, designated as Isoquinolinone 2.1 , demonstrated high binding affinity for the KOR and was shown to be a potent agonist with a significant bias towards G protein signaling over β-arrestin2 recruitment. researchgate.net

The isoquinolinone scaffold in these compounds was derived from a 72-member library created through a tandem Diels-Alder acylation reaction. The lead isoquinolinone compound from this library exhibited high selectivity and binding affinity for the KOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). unc.edu

The structure-activity relationship (SAR) studies revealed that modifications to the isoquinolinone core could modulate the potency and efficacy of these compounds. The general structure of these KOR agonists features substitutions at the N2 position and on the aromatic ring of the isoquinolinone core.

In a separate line of research, Frankowski and colleagues reported a novel class of selective and non-basic KOR ligands based on an N-alkyl-octahydroisoquinolin-1-one-8-carboxamide scaffold. A notable feature of these compounds is the absence of a basic nitrogen atom, which is typically considered essential for opioid receptor activity. Several of these analogs displayed exclusive affinity for the KOR over other opioid receptor subtypes and a panel of 38 other G protein-coupled receptors. nih.govnih.govacs.orgnih.gov Functional studies identified these compounds as full agonists with varying efficacies. nih.gov

The binding affinity of some of the most potent compounds in this series for the KOR was in the sub-micromolar range, with high selectivity over the MOR and DOR. nih.gov For instance, compounds where the R2 substituent on the carboxamide was a 4-chloro-3-trifluoromethylphenyl group showed greater than 10-fold selectivity for the KOR over the MOR and DOR and were the most potent among the derivatives tested. nih.gov

Table 1: Biological Activity of Isoquinolinone-based KOR Agonists

| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR Efficacy (%U50,488) | β-arrestin2 EC50 (nM) |

| Isoquinolinone 2.1 | 5 | 3550 | >10,000 | 95 | >10,000 |

Data sourced from Zhou et al. (2013) researchgate.net

Applications in Drug Discovery and Chemical Biology

6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one as a Privileged Scaffold

The concept of a "privileged scaffold" was introduced to describe molecular frameworks that are capable of binding to multiple, distinct biological targets. nih.govmdpi.com These structures serve as versatile templates for designing compound libraries, facilitating the discovery of new biologically active molecules. nih.gov Medicinal chemists utilize these privileged structures to generate new series of compounds that can be screened against various receptors, often leading to the identification of potent modulators for different biological pathways. nih.gov

The quinoline and isoquinoline (B145761) ring systems are well-established as privileged scaffolds in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties. nih.govresearchgate.net Their synthetic versatility allows for the creation of a large number of structurally diverse derivatives. nih.gov The 3,4-dihydroisoquinolin-1-one fragment is a key component in many natural products known for their biological activities. nih.gov The incorporation of a fluorine atom, as in this compound, can further enhance its utility by modulating electronic properties, metabolic stability, and binding interactions, making it an attractive starting point for drug design.

Role in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds, beginning with small, low-molecular-weight molecules, or "fragments" (typically <300 Da), that bind weakly to a biological target. frontiersin.org These initial fragment hits are then optimized and grown into more potent, drug-like molecules. frontiersin.org This approach offers advantages over traditional high-throughput screening (HTS) by providing more efficient starting points for lead optimization. nih.gov

The dihydroisoquinolinone structure is well-suited for FBDD due to its rigid bicyclic nature, which presents defined vectors for chemical modification. researchgate.net Studies have focused on the synthesis of dihydroisoquinolones specifically designed as fragments for FBDD, incorporating various substituents that can serve as binding groups or points for synthetic elaboration. nih.govrsc.org The presence of a fluorine atom in the scaffold is particularly advantageous for certain screening techniques; 19F NMR screening, for instance, is an efficient method for identifying fragment hits, as the fluorine signal provides a sensitive and specific probe for binding events. nih.gov

Lead Compound Identification and Optimization Strategies

The process of drug discovery involves identifying a "lead compound," which is a chemical entity demonstrating a desired biological activity that can be systematically modified to produce a viable drug candidate. slideshare.net Once a hit is identified from a screening campaign, it enters the lead optimization phase. This critical stage focuses on refining the molecule's chemical structure to enhance its pharmacodynamic and pharmacokinetic properties. slideshare.netdanaher.com

Strategies for optimizing a lead compound based on the this compound scaffold include:

Structure-Activity Relationship (SAR) Studies : This involves synthesizing a library of analogues where different positions on the scaffold are systematically modified. These analogues are then tested to determine how changes in structure affect biological activity, helping to build a QSAR (Quantitative Structure-Activity Relationship) model. nih.govcreative-biostructure.com

Improving Potency and Selectivity : Chemical modifications are made to increase the compound's affinity for its intended target while minimizing interactions with other targets (off-target effects). creative-biostructure.com

Enhancing ADMET Properties : The lead compound is optimized to improve its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, which is crucial for its potential success as a drug. danaher.com Computational tools such as molecular docking and pharmacophore modeling are often employed to guide these chemical modifications. danaher.comhilarispublisher.com

Preclinical Evaluation of Promising Analogues

Once a series of analogues based on the this compound scaffold is synthesized, they undergo a battery of in vitro biological screening assays to determine their activity and mechanism of action. These assays are performed on isolated molecules, cells, or tissues outside of a living organism. The choice of assay depends on the therapeutic area being investigated. For instance, derivatives of the related 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold have been screened for activity against pathogenic bacteria. researchgate.net Similarly, derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been evaluated for their antioomycete activity against plant pathogens. nih.gov

Below is a table summarizing various in vitro screening applications for compounds containing the dihydroisoquinolinone or related scaffolds.

| Compound/Analogue Class | Target/Assay Type | Key Research Finding |

| 3,4-Dihydroisoquinolin-1(2H)-one Derivatives | Antioomycete Activity Assay | A synthesized derivative showed higher potency against the plant pathogen Pythium recalcitrans than the commercial agent hymexazol. nih.gov |

| Dihydro-pyrimido-benzothiazin-imine Derivatives | Enzyme Inhibition Assay (PfDHODH) | Identified a new class of selective inhibitors against Plasmodium falciparum dihydroorotate dehydrogenase, a key enzyme for the malaria parasite. mdpi.com |

| 1,2,3,4-Tetrahydroisoquinoline Derivatives | Antiviral Assay (Influenza) | A lead compound exhibited potent and broad anti-influenza virus effects by binding to the PAN endonuclease of the viral RNA polymerase. researchgate.net |

| Isoquinoline Alkaloids | Antiproliferative Assay | Certain isoquinoline compounds demonstrate antitumor activity by targeting the G1 phase of the cell cycle, suggesting potential as cancer therapeutics. mdpi.com |

| Dihydro-quinolinone Derivative | Receptor Binding Assay | An analogue was identified as a potent and selective antagonist for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. nih.gov |

A crucial aspect of preclinical evaluation is determining the potency and selectivity of lead compounds. Potency is a measure of the drug activity expressed in terms of the amount required to produce an effect of a given intensity. It is often quantified by the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀). For example, a derivative of 3,4-dihydroisoquinolin-1(2H)-one, compound I23, demonstrated high potency against P. recalcitrans with an EC₅₀ value of 14 μM. nih.gov

Selectivity refers to a drug's ability to produce a desired effect by binding to its target without affecting other, non-target molecules. High selectivity is critical to minimize potential side effects. In the development of inhibitors for Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), hit compounds were specifically tested for their lack of inhibition against the human form of the enzyme (HsDHODH), thereby confirming their selectivity for the parasite's enzyme. mdpi.com Similarly, a dihydro-quinolinone derivative was found to be highly selective for NR2B-containing NMDA receptors, with a therapeutic index of 4200 when compared to its inhibition of the hERG channel. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations in Lead Development

Pharmacokinetics (PK) and pharmacodynamics (PD) are fundamental considerations in the lead development process. danaher.com

Pharmacokinetics describes how the body affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). researchgate.net Key physicochemical parameters evaluated during this stage include solubility, lipophilicity, and permeability, as these factors heavily influence a compound's oral bioavailability. researchgate.net

Pharmacodynamics describes what the drug does to the body, which involves the mechanism of action and the relationship between drug concentration and its effect.

During lead optimization, analogues of this compound would be iteratively modified and tested to achieve a desirable PK/PD profile. For example, research on a dihydro-quinolinone NMDA antagonist highlighted that the lead compound possessed improved pharmacokinetic properties compared to an earlier prototype, demonstrating the success of the optimization process. nih.gov The ultimate goal is to develop a compound that not only has high potency and selectivity for its target but can also reach that target in sufficient concentrations and for an appropriate duration to exert its therapeutic effect.

Metabolic Stability

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic efficacy. In vitro assays using liver microsomes and brain homogenates are standard methods to predict the in vivo metabolic clearance of a compound.

Below is a representative data table illustrating the type of information that would be generated in such studies. Please note that the values presented are hypothetical due to the absence of specific experimental data for this compound in published literature.

Hypothetical Metabolic Stability of this compound

| Biological Matrix | Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) |

|---|---|---|---|

| Liver Microsomes | Rat | Data Not Available | Data Not Available |

| Liver Microsomes | Human | Data Not Available | Data Not Available |

| Brain Homogenate | Rat | Data Not Available | Data Not Available |

Brain Penetration and Distribution

The ability of a compound to cross the blood-brain barrier (BBB) is paramount for its effectiveness as a treatment for central nervous system disorders. Brain penetration is often quantified by the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu).

Direct experimental data detailing the brain penetration and distribution of this compound is not currently available in peer-reviewed literature. However, the structural features of this molecule, including its relatively low molecular weight and the presence of the lipophilic fluorine atom, suggest that it may have the potential to cross the blood-brain barrier. The isoquinolinone scaffold is found in several known PARP inhibitors that have been investigated for their utility in treating brain tumors, where BBB penetration is a critical factor.

The following table is a template representing the kind of data that would be collected to characterize the brain penetration of this compound. The values are placeholders, as specific data for this compound has not been reported.

Hypothetical Brain Penetration and Distribution of this compound

| Species | Route of Administration | Time Point (h) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio (Kp) |

|---|---|---|---|---|---|

| Mouse | Intravenous | 1 | Data Not Available | Data Not Available | Data Not Available |

| Mouse | Oral | 2 | Data Not Available | Data Not Available | Data Not Available |

| Rat | Intravenous | 1 | Data Not Available | Data Not Available | Data Not Available |

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies

The efficient and versatile synthesis of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one and its analogs is crucial for exploring their therapeutic potential. While established methods for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones exist, future research will likely focus on developing more innovative and efficient strategies. researchgate.net These may include metal-catalyzed and metal-free domino one-pot protocols, multicomponent reactions, and novel cyclization techniques. researchgate.net

One promising approach is the modified Castagnoli-Cushman reaction, which has been successfully employed for the synthesis of related 3,4-dihydroisoquinol-1-one-4-carboxylic acids. nih.govnih.gov Further refinement of this method could allow for the introduction of diverse substituents on the isoquinolinone core, facilitating the generation of extensive compound libraries for structure-activity relationship (SAR) studies. Additionally, exploring photoredox catalysis and other modern synthetic techniques could provide milder and more efficient routes to these scaffolds. researchgate.net The development of stereoselective synthetic methods will also be critical for accessing chiral derivatives and investigating their specific interactions with biological targets.

Exploration of New Biological Targets and Therapeutic Areas

Derivatives of the 3,4-dihydro-2H-isoquinolin-1-one scaffold have shown activity against a range of biological targets, indicating broad therapeutic potential. A significant area of interest is their activity as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. nih.govnih.gov

A study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides identified a 7-fluoro substituted derivative as a potent PARP inhibitor. nih.govnih.gov Given the bioisosteric relationship between the 6-fluoro and 7-fluoro isomers, it is highly probable that this compound derivatives could also exhibit significant PARP inhibitory activity. This opens up avenues for their investigation as potential anticancer agents, particularly in tumors with deficiencies in DNA repair pathways. nih.govnih.gov

The table below summarizes the PARP inhibitory activity of some 7-fluoro-3,4-dihydroisoquinolin-1-one derivatives, which can serve as a guide for future studies on the 6-fluoro analogs. nih.gov

| Compound ID | Structure | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) |

| Lead Compound | 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | Data not specified | Data not specified |

| Analog 3l | Structure not fully specified | 156 | 70.1 |

| Analog 3af | Structure not fully specified | Potent | Most potent and selective |

| Analog 3aj | Structure not fully specified | Not specified | Highest selectivity |

Data extracted from a study on 7-fluoro analogs, suggesting potential targets for 6-fluoro derivatives.

Furthermore, the 3,4-dihydroisoquinolin-2(1H)-yl core is present in compounds designed as dopamine (B1211576) D1 receptor positive allosteric modulators (PAMs). google.comnih.gov This suggests that this compound derivatives could be explored for the treatment of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and ADHD. google.com The fluorine substituent could enhance blood-brain barrier penetration and modulate receptor affinity.

Advanced Computational Approaches for Rational Design

In silico methods are indispensable tools for accelerating the drug discovery process. Advanced computational approaches can be employed for the rational design of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Molecular docking studies can be utilized to predict the binding modes of these compounds within the active sites of target proteins like PARP1, PARP2, and dopamine receptors. nih.govnih.gov These simulations can help in understanding the key interactions and guide the design of new analogs with optimized binding. For instance, docking studies on related quinoxaline-based PARP-1 inhibitors have elucidated the importance of specific hydrogen bonding and hydrophobic interactions. mdpi.com Similar approaches can be applied to the 6-fluoro-isoquinolinone scaffold.

Quantitative structure-activity relationship (QSAR) studies and the development of CoMFA and CoMSIA models can further aid in understanding the structural requirements for biological activity. rsc.org These models can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

The table below illustrates the application of in silico tools in the study of related compounds, highlighting the potential for similar approaches with this compound derivatives.

| Computational Method | Application | Potential for this compound |

| Molecular Docking | Predicting binding modes of inhibitors in PARP1 and dopamine receptors. nih.govnih.gov | Elucidating binding interactions and guiding the design of potent and selective inhibitors. |

| QSAR/CoMFA/CoMSIA | Understanding structure-activity relationships of antioomycete agents. rsc.org | Predicting the biological activity of novel derivatives and prioritizing synthesis. |

| ADMET Prediction | Assessing the drug-likeness and pharmacokinetic properties of novel compounds. nih.govmdpi.com | Early-stage filtering of candidates with unfavorable pharmacokinetic profiles. |

Clinical Translation Potential of this compound Derivatives

While the clinical translation of this compound derivatives is still in its nascent stages, the promising preclinical data from related compounds suggest significant potential. The development of PARP inhibitors has been a major breakthrough in cancer therapy, and novel inhibitors with improved properties are in high demand. researchgate.net The favorable ADME (absorption, distribution, metabolism, and excretion) characteristics reported for the 7-fluoro-isoquinolinone carboxamide series, such as improved molecular weight, hydrophilicity, and metabolic stability compared to the approved drug Olaparib, suggest that the 6-fluoro analogs could also possess advantageous drug-like properties. nih.gov

Similarly, the development of dopamine D1 receptor PAMs represents a novel therapeutic strategy for various CNS disorders. nih.gov The ability of the fluorine atom to modulate CNS penetration and receptor interaction could lead to the identification of clinical candidates with superior efficacy and safety profiles.

Future research should focus on comprehensive preclinical evaluation of lead compounds, including in vivo efficacy studies in relevant animal models of cancer and neurological disorders. Thorough pharmacokinetic and toxicology studies will also be essential to establish the safety profile and pave the way for potential clinical trials.

Q & A

Q. What are the standard synthetic routes for 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one, and how are reaction conditions optimized?